Cas no 1796903-52-0 (1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide)

1-(1,3-Benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a pyrrolidine carboxamide moiety with a sulfamoylphenyl substituent. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of both sulfonamide and benzoxazole functional groups, which are known for their pharmacological relevance. The compound’s rigid benzoxazole scaffold may enhance binding affinity to biological targets, while the sulfamoyl group could contribute to solubility and interaction with enzymes or receptors. Its synthetic versatility makes it a candidate for further derivatization in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide structure
1796903-52-0 structure
商品名:1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
CAS番号:1796903-52-0
MF:C18H18N4O4S
メガワット:386.424922466278
CID:6507831

1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
    • 2-Pyrrolidinecarboxamide, N-[4-(aminosulfonyl)phenyl]-1-(2-benzoxazolyl)-
    • インチ: 1S/C18H18N4O4S/c19-27(24,25)13-9-7-12(8-10-13)20-17(23)15-5-3-11-22(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6-10,15H,3,5,11H2,(H,20,23)(H2,19,24,25)
    • InChIKey: AIRKXVYBSDRJRH-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC3=CC=CC=C3O2)CCCC1C(NC1=CC=C(S(N)(=O)=O)C=C1)=O

1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6443-8263-1mg
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0
1mg
$54.0 2023-09-08
Life Chemicals
F6443-8263-5mg
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6443-8263-3mg
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6443-8263-4mg
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6443-8263-5μmol
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6443-8263-2μmol
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6443-8263-2mg
1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide
1796903-52-0 90%+
2mg
$59.0 2023-05-20

1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide 関連文献

1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamideに関する追加情報

Introduction to 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) and Its Significance in Modern Chemical Biology

1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide

, with the CAS number 1796903-52-0, represents a novel compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study for potential therapeutic applications. The unique structural features of this molecule, particularly the benzoxazol-2-yl and 4-sulfamoylphenyl moieties, contribute to its distinctive chemical properties and biological interactions. In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways by targeting specific enzymes or receptors. 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) has emerged as a candidate that holds potential in this regard.

The benzoxazol-2-yl group is a heterocyclic aromatic ring system that is commonly found in various bioactive compounds. This moiety is known for its ability to interact with biological targets through hydrophobic and π-stacking interactions. The presence of the 4-sulfamoylphenyl group further enhances the compound's potential for biological activity by introducing a polar and charged moiety, which can engage in electrostatic interactions with biological targets. The pyrrolidine ring in the molecule adds another layer of complexity, contributing to its overall three-dimensional structure and influencing its binding affinity to biological targets.

In the realm of pharmaceutical research, the development of novel compounds often involves a detailed understanding of their chemical properties and their interactions with biological systems. 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) has been studied for its potential role in modulating various biological pathways. One of the most intriguing aspects of this compound is its interaction with enzymes and receptors that are involved in inflammation and immune responses. Recent studies have suggested that compounds containing the benzoxazol-2-yl moiety may have anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The 4-sulfamoylphenyl group further enhances these effects by contributing to the compound's ability to bind to these enzymes with high affinity.

The sulfamoyl group in 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) also plays a crucial role in its biological activity. Sulfamoyl groups are known for their ability to form hydrogen bonds with biological targets, which can significantly enhance the binding affinity of a molecule. This property makes sulfamoylated compounds particularly attractive for drug development, as they can be designed to interact specifically with target proteins or enzymes. In addition, the sulfamoyl group can also influence the solubility and pharmacokinetic properties of a compound, making it more suitable for therapeutic applications.

The pyrrolidine ring in 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) contributes to its overall structural framework and influences its biological activity. Pyrrolidine rings are commonly found in biologically active molecules and are known for their ability to interact with biological targets through various non-covalent interactions. The presence of this ring system can enhance the compound's ability to bind to proteins and enzymes by providing additional sites for interaction. Additionally, the pyrrolidine ring can influence the conformational flexibility of the molecule, which can be important for its binding affinity and efficacy.

In recent years, there has been significant progress in understanding the role of 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) in modulating biological pathways related to inflammation and immune responses. Studies have shown that this compound can inhibit key enzymes involved in these pathways, leading to reduced inflammation and improved immune function. These findings have opened up new avenues for therapeutic applications, particularly in conditions where inflammation plays a significant role. For example, 1-(1,3-benzoxazol-2-yl-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide) has shown promise in preclinical studies as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The development of 1-(1,3-benzoxazol-2-yloxy)-N-(4-sulfamoylphenyl)pyrrolidinecarboxamide derivatives has also been explored as a strategy to enhance its biological activity. By modifying various structural features of this compound, researchers have been able to develop analogs that exhibit improved potency and selectivity. These derivatives have shown promise in preclinical studies as potential therapeutic agents for various diseases. For instance, some derivatives have demonstrated anti-cancer properties by inhibiting key enzymes involved in tumor growth and progression.

The synthesis of 1-(1,3-benzoxazol]-N(4-sulfamoylphenyI)-pyrrolidinecarboxarnide involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as benzoxazole derivatives and sulfonated aromatic compounds. These intermediates are then coupled together using appropriate coupling reagents under controlled conditions to form the final product. The synthesis process requires rigorous quality control measures to ensure that impurities do not affect the final product's quality.

In conclusion, 1-(1,3-benzoxazol]-N(4-sulfamoyI)-ph enyI)-py rro lidinecarboxarnide is a novel compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for modulating various biological pathways related to inflammation and immune responses. Recent studies have shown promising results regarding its efficacy as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical applications.

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